Diethyl(2-hydroxyethyl)methylammonium chloride

Neuropharmacology Cholinergic False Transmitter Pressor Response

This quaternary ammonium salt uniquely features a 2-hydroxyethyl group, conferring hydrogen-bonding capability absent in tetraethylammonium chloride, and a false-cholinergic transmitter profile distinct from choline chloride. Procure it for specialized neuropharmacology models (ED50: 2.25×10⁻⁵ M skeletal muscle) or as a key intermediate for muscarinic antagonists like oxyphenonium bromide. Its tunable potency bridges monoethylcholine and triethylcholine. Avoid generic substitution risk in catalytic or receptor-binding assays by specifying exactly this CAS.

Molecular Formula C7H18ClNO
Molecular Weight 167.68 g/mol
CAS No. 19147-35-4
Cat. No. B102410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl(2-hydroxyethyl)methylammonium chloride
CAS19147-35-4
Synonymsdiethyl(2-hydroxyethyl)methylammonium chloride
Molecular FormulaC7H18ClNO
Molecular Weight167.68 g/mol
Structural Identifiers
SMILESCC[N+](C)(CC)CCO.[Cl-]
InChIInChI=1S/C7H18NO.ClH/c1-4-8(3,5-2)6-7-9;/h9H,4-7H2,1-3H3;1H/q+1;/p-1
InChIKeyJIJBLHYYNVNUFF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl(2-hydroxyethyl)methylammonium chloride (CAS 19147-35-4): A Hydroxyl-Functionalized Quaternary Ammonium Salt with Differentiated Pharmacological and Physicochemical Properties


Diethyl(2-hydroxyethyl)methylammonium chloride (CAS 19147-35-4), also known as diethylcholine chloride, is a quaternary ammonium salt (QAS) characterized by a central nitrogen atom bearing two ethyl, one methyl, and one 2-hydroxyethyl substituent with a chloride counterion [1]. This hybrid structure endows it with a unique balance of hydrophilic and lipophilic character, distinguishing it from fully alkyl-substituted QASs and the common choline chloride . While broadly applied as a phase-transfer catalyst and surfactant, its most compelling differentiation lies in its well-characterized role as a precursor to a false cholinergic neurotransmitter, a property not shared by its nearest structural analogs and of significant value in specialized neuropharmacology research and pharmaceutical intermediate synthesis [2].

Why Diethyl(2-hydroxyethyl)methylammonium Chloride Cannot Be Simply Replaced by Other Quaternary Ammonium Salts


Generic substitution within the quaternary ammonium salt class is high-risk because minor structural modifications profoundly alter biological activity, physicochemical properties, and catalytic performance. For instance, replacing the two ethyl groups on diethylcholine with methyl groups yields choline chloride, a compound that is a natural substrate for choline acetyltransferase and lacks the false-transmitter antagonist profile [1]. Conversely, removing the hydroxyethyl group to produce tetraethylammonium chloride eliminates hydrogen-bond donating capability and dramatically reduces water solubility, altering its behavior as a phase-transfer catalyst [2]. Even the closely related triethylcholine, which differs by only one alkyl substituent, exhibits a significantly different potency order in both pressor response inhibition and nicotinic receptor ion channel binding, demonstrating that small changes in the N-alkyl substitution pattern critically govern structure-activity relationships [1]. These non-linear and often unpredictable effects make direct one-to-one substitution without re-validation a significant scientific and procurement risk.

Quantitative Differentiation Evidence for Diethyl(2-hydroxyethyl)methylammonium Chloride Procurement


Superior Potency as a False Cholinergic Transmitter Precursor Compared to Choline and Monoethylcholine

In a direct head-to-head study, intracerebroventricular infusion of a series of choline analogs revealed a clear potency order for inhibiting the physostigmine-induced pressor response in unanesthetized rats. Diethylcholine (DECh) demonstrated significantly greater inhibitory potency than both choline and monoethylcholine (MECh). The observed ranking was triethylcholine (TECh) > diethylcholine (DECh) > monoethylcholine (MECh) > choline, establishing that the progressive ethyl substitution on the quaternary ammonium nitrogen directly enhances this specific central pharmacological effect [1].

Neuropharmacology Cholinergic False Transmitter Pressor Response

Differentiated Inhibition of Nicotinic Receptor Ion Channels vs. Choline

Evaluation of the affinity of choline analogs for the nicotinic receptor ion channel from Torpedo californica, using [3H]phencyclidine binding, demonstrated a distinct pharmacological profile for DECh. While choline and MECh stimulated binding at low concentrations, all analogs inhibited binding at higher concentrations. The potency order for inhibition was TECh > DECh > MECh > choline, with inhibition constants (Ki's) ranging from 0.2 to 10 mM. This indicates that the diethyl substitution pattern on DECh confers a specific inhibitory potency at the ion channel that is significantly greater than choline or MECh but distinct from TECh [1].

Receptor Binding Nicotinic Receptor Ion Channel

Quantified Cholinergic Fiber Inhibition in Skeletal and Smooth Muscle

The target compound, diethylcholine (DEC), was shown to be a slow-acting inhibitor of cholinergic nerve fibers in isolated tissue preparations. The median effective doses (ED50) were precisely quantified: 2.25 × 10⁻⁵ M in chick biventer cervicis skeletal muscle and 7.7 × 10⁻⁴ M in transmurally stimulated guinea-pig ileum smooth muscle [1]. This prejunctional mechanism of action, where DEC acts on nerve fibers without affecting postjunctional acetylcholine receptor sensitivity, is a hallmark of a false cholinergic transmitter and is not a property of simple quaternary ammonium salts like tetraethylammonium chloride.

Neuromuscular Junction Smooth Muscle Pharmacology ED50

Balanced Hydrophilic-Lipophilic Profile via Hydroxyethyl Functionalization for Phase-Transfer Catalysis

The presence of a single 2-hydroxyethyl group on the quaternary ammonium cation introduces hydrogen-bond donating capability, which is absent in standard tetraalkylammonium phase-transfer catalysts like tetraethylammonium chloride (TEAC). This functionalization is known to enhance catalyst performance in reactions where substrate activation via hydrogen bonding is beneficial, such as CO2 fixation [1]. In a class-level comparison, hydroxyl-functionalized ionic liquids exhibit a two-fold increase in NH3 absorption capacity compared to their non-hydroxylated analogs, a property directly correlated with fractional free volume and the presence of hydroxyl groups [1]. Diethyl(2-hydroxyethyl)methylammonium chloride, with its single hydroxyl group, occupies an intermediate position, offering a tailored balance of lipophilicity for organic phase transfer and hydrophilicity for aqueous solubility, as reflected in its boiling point of 189.5°C at 760 mmHg [2].

Phase-Transfer Catalysis Hydrogen Bonding Solubility

Target Applications Where Diethyl(2-hydroxyethyl)methylammonium Chloride Provides Verifiable Advantage


Neuroscience Research Tool for Studying Cholinergic False Transmission

In experimental neuropharmacology, diethylcholine chloride serves as a gold-standard precursor for generating a false cholinergic transmitter. Its well-characterized ED50 values in nerve-muscle preparations (2.25 × 10⁻⁵ M in skeletal muscle; 7.7 × 10⁻⁴ M in smooth muscle) [1] and its intermediate, tunable potency in central pressor response models [2] make it an essential reagent for dissecting pre- versus post-synaptic cholinergic mechanisms. It should be specified whenever a false transmitter with a moderate activity profile is required, as opposed to the maximal inhibition caused by triethylcholine or the insufficient potency of monoethylcholine or choline.

Pharmaceutical Intermediate for Quaternary Ammonium Anticholinergic APIs

The diethyl(2-hydroxyethyl)methylammonium cation is the pharmacologically active moiety in several active pharmaceutical ingredients (APIs), including oxyphenonium bromide (Antrenyl), methantheline bromide, and otilonium bromide, which are used as muscarinic receptor antagonists [1]. Procurement of the chloride salt provides a versatile starting material for anion metathesis or esterification to generate these high-value APIs. The specific N-alkyl substitution pattern is critical for receptor binding affinity, and the quantitative structure-activity relationships established in the literature [2] confirm that generic substitution with choline chloride or tetraethylammonium chloride would abolish the desired pharmacological activity.

Specialized Phase-Transfer Catalysis Requiring Hydrogen-Bond Donor Capability

For phase-transfer catalyzed reactions where hydrogen bonding to the anionic substrate or transition state can enhance reactivity, such as in CO2 fixation or certain nucleophilic substitutions, this hydroxyl-functionalized quaternary ammonium salt offers a distinct advantage over non-functionalized catalysts like tetraethylammonium chloride. The quantitative relationship between hydroxyl group count and substrate absorption capacity, demonstrated by a two-fold increase per additional hydroxyl group [1], supports the selection of this mono-hydroxylated compound for achieving a specific balance between catalytic activity and organic-phase solubility.

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